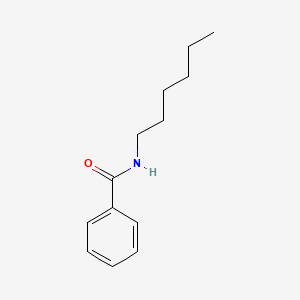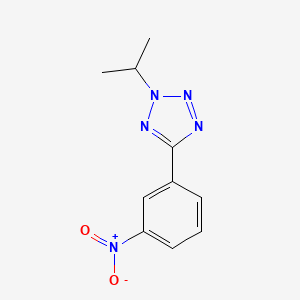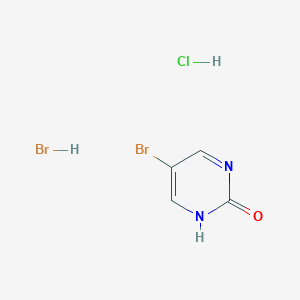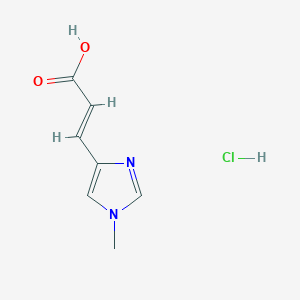![molecular formula C9H16O B1656081 Bicyclo[2.2.2]octane-2-methanol CAS No. 5019-91-0](/img/structure/B1656081.png)
Bicyclo[2.2.2]octane-2-methanol
Übersicht
Beschreibung
“Bicyclo[2.2.2]octane-2-methanol” is a chemical compound with the molecular formula C9H16O . It is a derivative of Bicyclo[2.2.2]octane, which is a type of hydrocarbon with a unique structure .
Synthesis Analysis
The synthesis of Bicyclo[2.2.2]octane derivatives, including “Bicyclo[2.2.2]octane-2-methanol”, has been achieved with excellent diastereoselectivity in nearly optically pure form by diphenylprolinol silyl ether mediated domino Michael/Michael reaction of α,β-unsaturated aldehyde and cyclohex-2-en-1-one bearing an electron-withdrawing group at the 3-position .Molecular Structure Analysis
The molecular structure of “Bicyclo[2.2.2]octane-2-methanol” is characterized by a bicyclic framework, which is a common feature in many natural products and drugs . The 3D structure of the compound can be viewed using specific software .Physical And Chemical Properties Analysis
“Bicyclo[2.2.2]octane-2-methanol” has a molecular weight of 124.22 g/mol . It has no hydrogen bond donor count and no hydrogen bond acceptor count. It also has a rotatable bond count of 0 .Wissenschaftliche Forschungsanwendungen
Synthesis of Bicyclo[2.2.2]octane-1-carboxylates
This compound has been used in the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates . A new tandem reaction was realized that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal free, mild, and operationally simple conditions .
Bioisostere of the Phenyl Ring
In drug discovery projects, 2-oxabicyclo[2.2.2]octane has been used as a new bioisostere of the phenyl ring . This substitution has led to improvements in the physicochemical properties of imatinib, including increased water solubility, enhanced metabolic stability, and reduced lipophilicity .
Synthesis of Natural Products
Bicyclo[2.2.2]octane represents a privileged structure found in a myriad of natural products such as atisanes and ent-atisanes, atisine-, denudatine-, as well as daphmanidin-type alkaloids . It is also the core unit of a type of molecular rotor .
Synthesis of Antibiotics
Some biologically significant molecules such as platencin, maoecrystal V, crotogoudin, and crotobarin feature this bicyclic structure . In particular, the antibiotic platencin has become one of the most prominent natural products in recent years .
Deamination Reactions
Bicyclo octan-2-yl- and exo-bicyclo[3.2.1]octan-2-yl-amines have been deaminated in acetic acid by nitrous acid and via their N-phenyltriazenes . Their ethyl N-nitrosocarbamates have also been solvolysed in ethanol .
Synthesis of Molecular Rotors
Bicyclo[2.2.2]octane is the core unit of a type of molecular rotor . Molecular rotors are molecules designed to rotate freely in solution, and they have potential applications in nanotechnology .
Wirkmechanismus
Target of Action
For instance, fused bicyclo[2.2.2]octene has been used as a core scaffold for the non-covalent inhibitors of SARS-CoV-2 3CLpro Main Protease . Further research is needed to identify the specific targets of {bicyclo[2.2.2]octan-2-yl}methanol.
Mode of Action
The mode of action of {bicyclo[22A related study on the deamination of bicyclo[222]octan-2-yl-amines suggests that classical carbonium ions are the initial products of fragmentation of diazo-intermediates . These ions can rearrange to isomeric classical carbonium ions and non-classical isomers . This could provide some insight into the potential mode of action of {bicyclo[2.2.2]octan-2-yl}methanol.
Biochemical Pathways
The specific biochemical pathways affected by {bicyclo[22The deamination of related compounds, such as bicyclo[222]octan-2-yl-amines, has been studied . This process involves the formation of classical carbonium ions, which can rearrange to form isomeric classical carbonium ions and non-classical isomers . This suggests that {bicyclo[2.2.2]octan-2-yl}methanol may interact with similar biochemical pathways.
Result of Action
The molecular and cellular effects of {bicyclo[22Related compounds have shown to inhibit the sars-cov-2 main protease . Further research is needed to describe the specific effects of {bicyclo[2.2.2]octan-2-yl}methanol’s action.
Eigenschaften
IUPAC Name |
2-bicyclo[2.2.2]octanylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-6-9-5-7-1-3-8(9)4-2-7/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJSENHSYHIVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304829 | |
| Record name | Bicyclo[2.2.2]octane-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.2]octane-2-methanol | |
CAS RN |
5019-91-0 | |
| Record name | Bicyclo[2.2.2]octane-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5019-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 167506 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005019910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.2]octane-2-methanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.2]octane-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-Chloro-4-propan-2-ylsulfonylthiophen-2-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B1656000.png)

![4-[3-(3,5-Dimethylpyrazol-1-yl)sulfonyl-4-methoxyphenyl]thiadiazole](/img/structure/B1656005.png)
![2-Tert-butyl-6-[1-(3-tert-butyl-2-hydroxy-5-methylphenyl)ethyl]-4-methylphenol](/img/structure/B1656007.png)


![2-[2-(5-Chloro-2-methylanilino)-2-oxoethyl]sulfanylacetic acid](/img/structure/B1656013.png)



![4-[(4-Chlorophenyl)methylsulfonyl]-1,1-dioxothiolan-3-ol](/img/structure/B1656017.png)
![Ethyl 5-cyano-6-[4-(phenylcarbamoyl)piperazin-1-yl]-2-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B1656020.png)
